2-oxo-2H-chromen-4-yl 3-phenylacrylate
Description
Properties
Molecular Formula |
C18H12O4 |
|---|---|
Molecular Weight |
292.3g/mol |
IUPAC Name |
(2-oxochromen-4-yl) (E)-3-phenylprop-2-enoate |
InChI |
InChI=1S/C18H12O4/c19-17(11-10-13-6-2-1-3-7-13)22-16-12-18(20)21-15-9-5-4-8-14(15)16/h1-12H/b11-10+ |
InChI Key |
KVOSCMPRRYPBGW-ZHACJKMWSA-N |
SMILES |
C1=CC=C(C=C1)C=CC(=O)OC2=CC(=O)OC3=CC=CC=C32 |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)OC2=CC(=O)OC3=CC=CC=C32 |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)OC2=CC(=O)OC3=CC=CC=C32 |
Origin of Product |
United States |
Comparison with Similar Compounds
Research Findings and Gaps
- Notable Observations: Hybrid systems (e.g., coumarin-thiazole ) outperform simpler esters in bioactivity, suggesting that functional group diversity is critical for optimization. Crystallographic data for coumarin esters provide a foundation for computational modeling of the target compound’s interactions.
- Unanswered Questions :
- The target compound’s biological activity, photophysical properties, and metabolic stability remain uncharacterized.
- Comparative studies with phenylacrylate vs. benzoate esters are needed to elucidate structure-activity relationships.
Q & A
Q. Q1. What are the optimal synthetic routes for 2-oxo-2H-chromen-4-yl 3-phenylacrylate, and how can purity be maximized?
Methodological Answer: The compound is synthesized via esterification using coupling agents like EDC●HCl with DMAP as a catalyst in dichloromethane (DCM). Key steps include:
- Reagent Ratios: A 1:1 molar ratio of 2-(4-hydroxyphenoxy)-1-phenylethan-1-one and 3-phenylacrylic acid ensures minimal side products.
- Catalytic Efficiency: DMAP (4-dimethylaminopyridine) accelerates the reaction by activating the carbonyl group .
- Purification: Column chromatography (silica gel, ethyl acetate/hexane eluent) achieves >90% purity. Confirm purity via HPLC or HRMS (e.g., HRMS (ESI) m/z calculated for C₁₈H₁₄O₄: 294.0892, observed: 294.0895) .
Q. Q2. How can spectroscopic techniques (NMR, IR) be employed to confirm the structure of 2-oxo-2H-chromen-4-yl 3-phenylacrylate?
Methodological Answer:
- ¹H NMR: Key signals include a singlet for the coumarin C3 proton (~δ 6.3 ppm) and doublets for the acrylate α,β-unsaturated protons (δ 6.8–7.5 ppm). Aromatic protons appear as multiplet clusters (δ 7.2–8.1 ppm) .
- ¹³C NMR: The carbonyl group of the coumarin moiety resonates at ~δ 160 ppm, while the acrylate ester carbonyl appears at ~δ 165 ppm .
- IR: Strong absorption bands at ~1720 cm⁻¹ (ester C=O) and 1670 cm⁻¹ (coumarin lactone C=O) confirm functional groups .
Advanced Research Questions
Q. Q3. How can single-crystal X-ray diffraction (SC-XRD) resolve ambiguities in the molecular conformation of 2-oxo-2H-chromen-4-yl 3-phenylacrylate derivatives?
Methodological Answer:
- Data Collection: Use a Bruker D8 VENTURE diffractometer with Mo-Kα radiation (λ = 0.71073 Å) at 135 K. Typical data completeness should exceed 98% .
- Structure Refinement: SHELXL (via SHELXTL or WinGX) refines anisotropic displacement parameters. Address disorder using PART instructions and constraints (e.g., DFIX for bond lengths). Expect R-factors < 0.05 for high-resolution data .
- Key Metrics: Analyze torsion angles (e.g., C4-O-C1'-C2' for ester linkage) and π-π stacking distances (3.5–4.0 Å) between coumarin and phenyl rings .
Q. Q4. What experimental strategies can address discrepancies in bioactivity data for coumarin-acrylate hybrids?
Methodological Answer:
- Assay Design: Standardize antimicrobial testing using the broth microdilution method (CLSI guidelines). Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with ciprofloxacin as a positive control .
- Structure-Activity Relationship (SAR): Compare substituent effects (e.g., electron-withdrawing groups on the phenyl ring enhance antibacterial potency). Use docking studies (AutoDock Vina) to predict binding to bacterial DNA gyrase .
- Data Validation: Replicate assays in triplicate and apply statistical tests (e.g., ANOVA with p < 0.05 significance) to mitigate variability .
Q. Q5. How can computational methods predict the photophysical properties of 2-oxo-2H-chromen-4-yl 3-phenylacrylate?
Methodological Answer:
- DFT Calculations: Use Gaussian 16 with B3LYP/6-311+G(d,p) basis set to optimize geometry and calculate frontier molecular orbitals (HOMO-LUMO gap ~4.2 eV). Solvent effects (DCM) are modeled via PCM .
- UV-Vis Prediction: TD-DFT simulations correlate with experimental λ_max (~320 nm for π→π* transitions). Adjust substituents (e.g., nitro groups) to redshift absorption .
- Fluorescence Quenching: Molecular dynamics (GROMACS) simulate interactions with biomolecules, explaining quenching mechanisms observed in vitro .
Technical Challenges and Solutions
Q. Q6. How can researchers mitigate twinning or disorder in crystallographic studies of coumarin-acrylate derivatives?
Methodological Answer:
- Twinning Detection: Use PLATON’s TWINABS to identify twin laws (e.g., two-fold rotation). Refine with HKLF5 format in SHELXL .
- Disorder Management: Apply PART and SIMU instructions to model split positions. For example, flexible acrylate chains may require alternate conformers with occupancy ratios refined to ~0.7:0.3 .
- Validation Tools: Check CIF files with checkCIF/PLATON to resolve alerts (e.g., "ADDSYM" for missed symmetry) .
Q. Q7. What are the pitfalls in interpreting HRMS and NMR data for structurally similar coumarin analogs?
Methodological Answer:
- Isotopic Pattern Analysis: HRMS must resolve M+1 (¹³C) and M+2 (³⁷Cl) peaks. For C₁₈H₁₄O₄, the theoretical isotopic distribution should match experimental data within 3 ppm .
- NMR Overlap: Use 2D techniques (HSQC, HMBC) to assign overlapping aromatic signals. For example, HMBC correlations from H3 (δ 6.3) to C4 (δ 160 ppm) confirm coumarin connectivity .
- Dynamic Effects: Variable-temperature NMR (e.g., 298–343 K) can resolve rotational barriers in ester groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
